(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride
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Overview
Description
®-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral primary amine with a cyclopentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride typically involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method is atom-economical and scalable, making it suitable for industrial production. The reaction conditions often involve mild temperatures and the use of coordinating organic molecules to improve selectivity towards the primary amine .
Industrial Production Methods
In industrial settings, the production of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride can be achieved through similar hydrogenation and reductive amination processes. The use of metallic cobalt and silica particles as catalysts has been shown to enhance catalytic performance and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Aminoethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted cyclopentanol derivatives .
Scientific Research Applications
®-1-(1-Aminoethyl)cyclopentanol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ®-1-(1-Aminoethyl)cyclopentanol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function . The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1-Aminoethyl)cyclopentanol hydrochloride: The enantiomer of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride, which has similar chemical properties but different biological activities.
Cyclopentanol: A simpler compound with a hydroxyl group, lacking the aminoethyl substituent.
1-Aminoethylcyclopentane: A compound with a similar structure but without the hydroxyl group.
Uniqueness
®-1-(1-Aminoethyl)cyclopentanol hydrochloride is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
1-(1-aminoethyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)7(9)4-2-3-5-7;/h6,9H,2-5,8H2,1H3;1H |
InChI Key |
OKXBRPIPMNTNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCC1)O)N.Cl |
Origin of Product |
United States |
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